5-Bromo-N,N,6-trimethylpyridin-2-amine
Description
5-Bromo-N,N,6-trimethylpyridin-2-amine (molecular formula: C₈H₁₁BrN₂; average mass: 215.094 g/mol) is a brominated pyridine derivative with a dimethylamino group at position 2 and a methyl group at position 6 . This compound is characterized by its planar pyridine ring, with substituents influencing electronic distribution and steric hindrance. Its synthesis typically involves halogenation and alkylation steps, as seen in related pyridine derivatives (e.g., Suzuki cross-coupling or nucleophilic substitution) .
Properties
IUPAC Name |
5-bromo-N,N,6-trimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6-7(9)4-5-8(10-6)11(2)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMDEZVDBHDFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related brominated pyridine/amine derivatives, highlighting differences in substituent positions, synthetic routes, and biological activities:
Structural and Electronic Comparisons
- Substituent Position Effects: The target compound’s N,N-dimethyl group at C2 and methyl at C6 create distinct steric and electronic environments compared to analogs like 5-Bromo-N,N,2-trimethylpyridin-3-amine (N,N-dimethyl at C3, methyl at C2). Bromine at C5 in pyridines enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in the synthesis of anti-thrombolytic pyridine derivatives .
- Brominated tryptamines (e.g., 5-Bromo-N,N-dimethyltryptamine) show strong 5-HT1A/2B/7 receptor affinity, highlighting the importance of bromine in CNS-targeting molecules .
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